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Compound of Interest

Compound Name:
2-Propanone, 1,1-diethoxy-3-

phenyl-

Cat. No.: B103692 Get Quote

This technical guide provides a comprehensive literature review of 1,1-diethoxy-3-

phenylpropan-2-one, a ketone with potential applications in the pharmaceutical and fragrance

industries. Due to the limited availability of direct research on this specific compound, this

paper consolidates the existing data and presents logical inferences based on the chemistry of

structurally related molecules. This guide is intended for researchers, scientists, and

professionals in drug development and chemical synthesis.

Chemical and Physical Properties
1,1-diethoxy-3-phenylpropan-2-one is an organic compound with a molecular formula of

C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol .[1] It is also known by other names such as

2-Propanone, 1,1-diethoxy-3-phenyl- and 1,1-Diethoxy-3-phenylacetone.[1] The compound's

structure features a central ketone group, a benzyl substituent, and a diethyl acetal at the alpha

position.
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Property Value Source

IUPAC Name
1,1-diethoxy-3-phenylpropan-

2-one
PubChem[1]

CAS Number 19256-31-6 PubChem[1]

Molecular Formula C₁₃H₁₈O₃ PubChem[1]

Molecular Weight 222.28 g/mol PubChem[1]

Canonical SMILES
CCOC(C(=O)CC1=CC=CC=C

1)OCC
PubChem[1]

InChI

InChI=1S/C13H18O3/c1-3-15-

13(16-4-2)12(14)10-11-8-6-5-

7-9-11/h5-9,13H,3-4,10H2,1-

2H3

PubChem[1]

InChIKey
LFYMGSKZVOVUKZ-

UHFFFAOYSA-N
PubChem[1]

Synthesis and Experimental Protocols
While specific literature detailing the synthesis of 1,1-diethoxy-3-phenylpropan-2-one is scarce,

a plausible synthetic route can be proposed based on established organic chemistry principles

and related transformations. A potential method involves the reaction of a 3-phenylpropylene

derivative with an alkyl nitrite in the presence of an alcohol and a palladium catalyst to form a

1-phenyl-2,2-dialkoxypropane intermediate, which is then hydrolyzed.

Proposed Synthesis of 1,1-diethoxy-3-phenylpropan-2-
one
A potential route to synthesize the title compound is from a substituted 3-phenylpropylene. This

reaction would proceed in the presence of an alcohol and a palladium catalyst to form a 1-

phenyl-2,2-dialkoxypropane derivative.[2] Subsequent hydrolysis of this intermediate would

yield the desired phenylacetone derivative.[2]

Reaction Scheme:
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Caption: Proposed synthetic pathway for 1,1-diethoxy-3-phenylpropan-2-one.

Experimental Protocol (Hypothetical):

Step 1: Formation of the dialkoxypropane intermediate. In a round-bottom flask, the 3-

phenylpropylene derivative would be dissolved in an inert solvent. The palladium catalyst

and ethanol would then be added. The alkyl nitrite would be added dropwise to the reaction

mixture at a controlled temperature, likely between 10°C and 90°C.[2] The reaction progress

would be monitored by techniques such as thin-layer chromatography (TLC) or gas

chromatography (GC).

Step 2: Hydrolysis to the final product. Upon completion of the first step, the reaction mixture

would be subjected to hydrolysis to convert the intermediate to 1,1-diethoxy-3-phenylpropan-

2-one. This could be achieved by the addition of an aqueous acid.
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Workup and Purification: The final product would be extracted from the reaction mixture

using a suitable organic solvent. The organic layer would then be washed, dried, and the

solvent evaporated. The crude product could be purified by column chromatography or

distillation.

Spectroscopic Data (Predicted)
No specific spectroscopic data for 1,1-diethoxy-3-phenylpropan-2-one was found in the

reviewed literature. However, based on its structure, the following characteristic peaks can be

predicted.

Spectroscopy Predicted Chemical Shifts/Signals

¹H NMR

δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.5-4.7 (s, 1H,

CH(OEt)₂), 3.8 (s, 2H, CH₂Ph), 3.5-3.7 (q, 4H,

OCH₂CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃)

¹³C NMR

δ (ppm): ~200 (C=O), 134 (Ar-C), 129.5 (Ar-

CH), 128.5 (Ar-CH), 127 (Ar-CH), ~102

(CH(OEt)₂), ~62 (OCH₂CH₃), ~45 (CH₂Ph), ~15

(OCH₂CH₃)

IR

ν (cm⁻¹): ~1720 (C=O stretch), ~1100-1200 (C-

O stretch), ~3030 (Ar C-H stretch), ~2900-3000

(Aliphatic C-H stretch)

Mass Spec
m/z: 222 (M⁺), fragments corresponding to the

loss of ethoxy groups and the benzyl group.

Biological Activity and Applications
While 1,1-diethoxy-3-phenylpropan-2-one is commercially available and noted for its potential

use as an intermediate in the synthesis of pharmaceuticals and fragrances, specific studies

detailing its biological activity are not readily available.[3]

However, the propan-1-one scaffold is a common motif in compounds with demonstrated

biological activities. For instance, various 1,3-diphenylpropan-1-one derivatives have been

synthesized and evaluated for their cytotoxic effects against cancer cell lines. These studies
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suggest that the propanone backbone can be a valuable starting point for the development of

new therapeutic agents. Given its structure, 1,1-diethoxy-3-phenylpropan-2-one could be a

precursor for the synthesis of more complex molecules with potential biological activities.

Further research is needed to explore its pharmacological profile.

Conclusion
1,1-diethoxy-3-phenylpropan-2-one is a chemical compound with potential for further

investigation, particularly in the fields of medicinal chemistry and material science. This guide

has summarized the currently available information and provided a logical framework for its

synthesis and characterization. The lack of detailed experimental and biological data highlights

a significant gap in the scientific literature and presents an opportunity for future research to

explore the properties and applications of this and related compounds. The proposed synthetic

route and predicted spectroscopic data can serve as a valuable starting point for researchers

interested in working with this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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